molecular formula C14H10Br2O2 B13809476 2-Bromo-4-(bromomethyl)phenyl benzoate CAS No. 536974-77-3

2-Bromo-4-(bromomethyl)phenyl benzoate

Cat. No.: B13809476
CAS No.: 536974-77-3
M. Wt: 370.03 g/mol
InChI Key: OMUFCLIDZYAKEF-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)phenyl benzoate is an organic compound with the molecular formula C14H10Br2O2. It is a derivative of benzoic acid and features both bromine and benzoate functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)phenyl benzoate typically involves the bromination of 4-(bromomethyl)phenyl benzoate. This process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)phenyl benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the removal of bromine atoms, resulting in different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atoms under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2-Bromo-4-(bromomethyl)phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)phenyl benzoate involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, where they are replaced by other groups. This process involves the formation of a positively charged intermediate, which is stabilized by the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Methyl 2-[4-(bromomethyl)phenyl]benzoate
  • 4-(Bromomethyl)benzoic acid methyl ester

Uniqueness

2-Bromo-4-(bromomethyl)phenyl benzoate is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds .

Properties

CAS No.

536974-77-3

Molecular Formula

C14H10Br2O2

Molecular Weight

370.03 g/mol

IUPAC Name

[2-bromo-4-(bromomethyl)phenyl] benzoate

InChI

InChI=1S/C14H10Br2O2/c15-9-10-6-7-13(12(16)8-10)18-14(17)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

OMUFCLIDZYAKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CBr)Br

Origin of Product

United States

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